GSK2593074A: A Dual Inhibitor of RIPK1 and RIPK3 for the Modulation of Necroptosis
GSK2593074A: A Dual Inhibitor of RIPK1 and RIPK3 for the Modulation of Necroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of the necroptotic cell death pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of GSK2593074A. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its therapeutic potential in inflammatory diseases, particularly in the context of abdominal aortic aneurysm.
Chemical Structure and Properties
GSK2593074A is a complex heterocyclic molecule with the chemical formula C27H23N5OS.[1][2][3][4][5] Its structure is characterized by a thieno[3,2-c]pyridine core linked to an indoline and a phenyl group.
Chemical Structure:
Figure 1: Chemical Structure of GSK2593074A.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C27H23N5OS | [1][2][3][5] |
| Molecular Weight | 465.57 g/mol | [1][2][5] |
| CAS Number | 1337531-06-2 | [1][3][4] |
| IUPAC Name | 1-(5-(4-amino-7-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-c]pyridin-3-yl)indolin-1-yl)-2-phenylethan-1-one | [4] |
| SMILES | CN1N=CC(C2=CN=C(N)C3=C2SC=C3C4=CC5=C(N(C(CC6=CC=CC=C6)=O)CC5)C=C4)=C1 | [4][5] |
| Appearance | Light yellow to khaki solid | [5] |
| Solubility | DMSO: 41.67 mg/mL (89.50 mM) | [2] |
Mechanism of Action and Signaling Pathway
GSK2593074A functions as a dual inhibitor of RIPK1 and RIPK3, two serine/threonine kinases that are central to the execution of necroptosis, a form of programmed cell death.[1][6] Necroptosis is implicated in the pathophysiology of various inflammatory diseases.
GSK2593074A directly binds to the ATP-binding pocket of both RIPK1 and RIPK3, functioning as a type II kinase inhibitor that stabilizes the inactive "DFG-out" conformation of the kinases.[7] This inhibition prevents the autophosphorylation and activation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3. The formation of the functional RIPK1-RIPK3 complex, known as the necrosome, is thereby blocked.[7] Downstream, the phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis, is inhibited, preventing its oligomerization and translocation to the plasma membrane, which would otherwise lead to membrane rupture and cell death.
Signaling Pathway Diagram:
Caption: Inhibition of the necroptosis pathway by GSK2593074A.
Biological Activity
GSK2593074A exhibits high potency in inhibiting necroptosis in various cell types. It has been shown to be effective in both human and murine cells.
In Vitro Activity:
| Parameter | Cell Line | Value | Reference |
| RIPK1 Binding Affinity (Kd) | Recombinant Human | 130 nM | [1][3] |
| RIPK3 Binding Affinity (Kd) | Recombinant Human | 12 nM | [1][3] |
| Necroptosis Inhibition (IC50) | MOVAS (mouse smooth muscle) | ~3 nM | [2][6] |
| Necroptosis Inhibition (IC50) | L929 (mouse fibrosarcoma) | ~3 nM | [2][6] |
| Necroptosis Inhibition (IC50) | BMDM (mouse bone marrow-derived macrophages) | ~3 nM | [6][7] |
| Necroptosis Inhibition (IC50) | HT29 (human colon epithelial) | ~3 nM | [6][7] |
In Vivo Activity:
In mouse models of abdominal aortic aneurysm (AAA), daily intraperitoneal administration of GSK2593074A significantly attenuated the progression of the disease.[1][8] Treatment with GSK2593074A resulted in reduced aortic expansion, diminished cell death, and decreased macrophage infiltration in the aortic tissue.[6][8]
| Animal Model | Dosage | Effect | Reference |
| Calcium Phosphate-induced AAA (mice) | 0.93 mg/kg/day, i.p. | Attenuated aortic expansion | [2][6] |
| Angiotensin II-induced AAA (mice) | 0.93 mg/kg/day, i.p. | Reduced aortic dilatation and AAA incidence | [2][6] |
| Established AAA (mice) | 4.65 mg/kg/day, i.p. | Significantly reduced progression of aortic diameter | [1][9] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of GSK2593074A.
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase (recombinant human RIPK1 or RIPK3) and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).
-
Prepare a serial dilution of GSK2593074A in DMSO, followed by a dilution in kinase buffer to achieve a 3X final concentration.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the GSK2593074A dilution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the GSK2593074A concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.
-
Cell Viability Assay for Necroptosis Inhibition
This assay measures the ability of GSK2593074A to protect cells from induced necroptosis.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., MOVAS, L929) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with a serial dilution of GSK2593074A (e.g., 0.01 nM to 100 nM) for 30 minutes.
-
-
Induction of Necroptosis:
-
Induce necroptosis by adding TNFα (e.g., 30 ng/mL for MOVAS, 20 ng/mL for L929) and a pan-caspase inhibitor such as zVAD-FMK (e.g., 60 µM for MOVAS, 40 µM for L929).[9]
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 6 hours for MOVAS, 3 hours for L929).[2]
-
-
Measurement of Cell Viability:
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.
-
-
Data Analysis:
-
Normalize the luminescence data to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the GSK2593074A concentration and fit to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation for RIPK1-RIPK3 Interaction
This technique is used to demonstrate that GSK2593074A inhibits the formation of the RIPK1-RIPK3 complex.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., MOVAS) with necroptotic stimuli in the presence or absence of GSK2593074A.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either RIPK1 or RIPK3 overnight at 4°C.
-
Add protein A/G-agarose beads to precipitate the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both RIPK1 and RIPK3, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Abdominal Aortic Aneurysm (AAA) Model
This protocol describes the evaluation of GSK2593074A in a mouse model of established AAA.[1][8]
Methodology:
-
Induction of AAA:
-
Induce AAA in C57BL/6J mice using the calcium phosphate model.
-
-
Treatment:
-
Monitoring of Aneurysm Growth:
-
Monitor the aortic diameter weekly using ultrasound imaging.
-
-
Endpoint Analysis:
-
After 28 days of treatment, euthanize the mice and harvest the aortas.
-
Measure the final aortic diameter.
-
Perform histological analysis (e.g., H&E staining, elastin staining) and immunohistochemistry for markers of inflammation (e.g., F4/80 for macrophages) and smooth muscle cell content.[1]
-
Experimental Workflow Diagram:
Caption: Workflow for the in vivo evaluation of GSK2593074A.
Conclusion
GSK2593074A is a valuable research tool for studying the role of necroptosis in health and disease. Its high potency and dual specificity for RIPK1 and RIPK3 make it a superior probe compared to inhibitors with single targets. The demonstrated efficacy in preclinical models of abdominal aortic aneurysm suggests that targeting necroptosis with dual RIPK1/RIPK3 inhibitors like GSK2593074A could be a promising therapeutic strategy for inflammatory diseases characterized by excessive cell death. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of GSK2593074A is warranted to fully assess its therapeutic potential.
References
- 1. GSK2593074A blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models for abdominal aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Mouse Model of Abdominal Aortic Aneurysm: Put Out to Expand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. GSK2593074A blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]
